2-Chloro-3-fluorophenylpropanenitrile
Description
2-Chloro-3-fluorophenylpropanenitrile is a substituted aromatic nitrile compound featuring a chloro-fluoro-phenyl group attached to a propanenitrile backbone. The chlorine and fluorine substituents enhance electron-withdrawing effects, influencing reactivity in cross-coupling reactions or nucleophilic substitutions. The nitrile group (-CN) provides a versatile handle for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines .
Properties
Molecular Formula |
C9H7ClFN |
|---|---|
Molecular Weight |
183.61 g/mol |
IUPAC Name |
3-(2-chloro-3-fluorophenyl)propanenitrile |
InChI |
InChI=1S/C9H7ClFN/c10-9-7(4-2-6-12)3-1-5-8(9)11/h1,3,5H,2,4H2 |
InChI Key |
AYZZNLGGCZJSKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CCC#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-3-fluorophenylpropanenitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-3-fluorobenzaldehyde with a suitable nitrile source under specific reaction conditions . Industrial production methods may involve more efficient and scalable processes, such as catalytic reactions or continuous flow techniques, to ensure high yield and purity.
Chemical Reactions Analysis
2-Chloro-3-fluorophenylpropanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to yield amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common reagents and conditions for these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitutions, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-3-fluorophenylpropanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-fluorophenylpropanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence lacks direct data for 2-Chloro-3-fluorophenylpropanenitrile , but related compounds highlight trends in physicochemical properties and applications. Below is a comparative analysis based on structurally or functionally similar molecules:
Table 1: Key Properties of Selected Chloro-Fluoro-Substituted Compounds
Key Observations
Substituent Effects: Electron-Withdrawing Groups: The presence of both Cl and F in 2-Chloro-3-fluorophenylpropanenitrile likely increases its electrophilicity compared to non-halogenated analogs like 2-phenyl-2-propanol. This enhances its utility in reactions requiring electron-deficient aromatic systems (e.g., SNAr reactions) . Steric and Electronic Differences: Compared to 2-Chloro-5-fluorophenyl cyclopropyl ketone, the nitrile group in the target compound offers distinct reactivity (e.g., cyano participation in click chemistry vs. ketone-based condensations) .
Physical Properties: Chloro-fluoro substitution typically elevates boiling points due to increased molecular polarity (e.g., 2-phenyl-2-propanol at 202°C vs. 3-phenylpropene at 219°C) . However, the nitrile group may further modify these trends.
Applications: Nitriles like 2-Chloro-3-fluorophenylpropanenitrile are pivotal in synthesizing heterocycles (e.g., triazoles) or bioactive molecules. This contrasts with thiophenol derivatives (e.g., 4-fluoro-3-n-propoxythiophenol), which are more commonly used in thiol-ene reactions .
Recommendations for Further Research
- Consult specialized databases (e.g., SciFinder, Reaxys) for synthetic procedures and spectral data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
